![molecular formula C15H15FN4O2 B6491242 2-fluoro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide CAS No. 1359617-07-4](/img/structure/B6491242.png)
2-fluoro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide
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Overview
Description
2-Fluoro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide (2-FNMPB) is a novel, synthetic molecule that has been studied for its potential therapeutic applications. It is a derivative of benzamide, a class of compounds with a wide range of biological activities. 2-FNMPB is of particular interest due to its unique structure and the fact that it has been demonstrated to possess both anti-inflammatory and anti-cancer properties. The aim of
Scientific Research Applications
- Mechanism of Action : MEPC likely interacts with specific cellular targets, modulating signaling pathways involved in inflammation and tumor growth .
- Examples :
- Binding Affinity : These compounds exhibit higher binding affinity and inhibition constants than reference ligands, suggesting their potential use in weed control .
Anti-Inflammatory and Anti-Tumor Properties
Collagen Synthesis Inhibition
Potential Herbicide Activity
Mitogen-Activated Protein Kinase (MAPK) Modulation
Antifibrotic Activity in Liver Fibrosis Models
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the mitogen-activated protein kinase 14 (mapk14) . MAPK14 is a protein-serine/threonine kinase that plays a crucial role in cellular processes such as inflammation, differentiation, cell growth, and apoptosis .
Mode of Action
It’s likely that it interacts with its target protein, potentially mapk14, to inhibit its function . This inhibition could lead to changes in the cellular processes controlled by MAPK14, such as cell growth and apoptosis .
Biochemical Pathways
Given that mapk14 is involved in various cellular processes, it’s plausible that ccg-350322 could affect pathways related to inflammation, differentiation, cell growth, and apoptosis .
Pharmacokinetics
Similar compounds have been found to have a long residence time on target and a longer half-life . These properties could potentially impact the bioavailability of CCG-350322.
Result of Action
Given its potential inhibition of mapk14, it could potentially affect cellular processes such as inflammation, differentiation, cell growth, and apoptosis .
properties
IUPAC Name |
2-fluoro-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2/c16-13-4-2-1-3-12(13)14(21)19-11-9-17-15(18-10-11)20-5-7-22-8-6-20/h1-4,9-10H,5-8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOUFOZDBXAEDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-morpholinopyrimidin-5-yl)benzamide |
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